3-Methoxy-2-methylquinoline
Overview
Description
3-Methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a methoxy group at the third position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene.
Another method involves the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base, such as sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives
Scientific Research Applications
3-Methoxy-2-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their antimicrobial, antiviral, and anticancer activities. They are also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents for diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals. It also finds applications in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylquinoline varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential anticancer agents.
Comparison with Similar Compounds
3-Methoxy-2-methylquinoline can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Lacks the methoxy group at the third position, which may affect its biological activity and chemical reactivity.
3-Methoxyquinoline: Lacks the methyl group at the second position, which may influence its pharmacokinetic properties.
Quinoline: The parent compound without any substituents, serving as a reference point for understanding the effects of different substituents on the quinoline ring.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-11(13-2)7-9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEXJQGJRADLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510697 | |
Record name | 3-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84689-36-1 | |
Record name | 3-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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